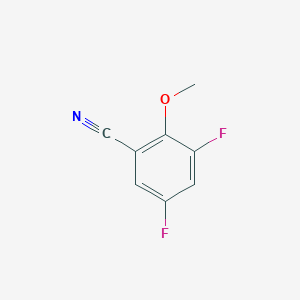

3,5-Difluoro-2-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHADSUBMEYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296097 | |

| Record name | 3,5-Difluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-08-7 | |

| Record name | 3,5-Difluoro-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874804-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the myriad of fluorinated building blocks, substituted benzonitriles have emerged as particularly valuable intermediates. This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxybenzonitrile (CAS Number: 874804-08-7), a versatile reagent increasingly utilized in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes of this compound

CAS Number: 874804-08-7[1]

Molecular Formula: C₈H₅F₂NO

Molecular Weight: 169.13 g/mol

Physicochemical Properties

The physical properties of this compound can vary slightly depending on its purity and the source. The data presented below is a consolidated summary from various suppliers and databases.

| Property | Value Range | Source(s) |

| Appearance | Colorless to light yellow crystalline powder/solid | [2] |

| Melting Point | 33-36 °C to 54-59 °C | [2] |

| Boiling Point | 197-199 °C to 254.5 °C at 760 mmHg | [2] |

| Density | 1.27 - 1.37 g/cm³ | [2] |

The variation in reported melting points suggests that the compound may exist in different crystalline forms or that impurities can significantly affect this property. Researchers should consider the purity of their material when comparing experimental findings.

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet) and the aromatic protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR will display distinct signals for the nitrile carbon, the methoxy carbon, and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic large one-bond coupling constants (¹JC-F), and smaller two- and three-bond couplings will also be observed.

-

¹⁹F NMR: The fluorine NMR will provide information on the chemical environment of the two fluorine atoms.

-

FT-IR: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. Other significant bands will correspond to C-F stretching, C-O stretching of the methoxy group, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.13 g/mol ). Predicted collision cross-section data for various adducts such as [M+H]⁺ and [M+Na]⁺ are available.[3]

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several routes, often starting from more readily available fluorinated precursors. A common and logical pathway involves the methylation of the corresponding phenol.

Plausible Synthetic Route: O-Methylation of 3,5-Difluoro-2-hydroxybenzonitrile

A robust and widely applicable method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This involves the deprotonation of a phenol followed by reaction with a methylating agent.

Caption: Plausible two-step synthesis of this compound via O-methylation.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluoro-2-hydroxybenzonitrile (1 equivalent).

-

Solvent and Base: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. To this solution, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. If using a weaker base like K₂CO₃, gentle heating may be required.

-

Methylation: Cool the reaction mixture if necessary (especially if NaH was used) and add the methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.3 equivalents), dropwise.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive phenoxide intermediate with atmospheric oxygen and moisture.

-

Polar Aprotic Solvent: Solvents like DMF and acetone are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic phenoxide, thus increasing its reactivity.

-

Choice of Base: Sodium hydride provides rapid and irreversible deprotonation, while potassium carbonate is a milder, safer, and often sufficient alternative for this transformation.

-

Excess Reagents: A slight excess of the base and methylating agent is used to drive the reaction to completion.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of biologically active molecules, particularly in the areas of oncology and neurology. The specific arrangement of the fluoro, methoxy, and nitrile groups provides a unique electronic and steric profile that can be exploited for targeted drug design.

Role as a Key Intermediate in Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, the development of kinase inhibitors is a major focus of oncological drug discovery. The benzonitrile moiety can serve as a versatile handle for further chemical transformations or as a key pharmacophoric element that interacts with the target kinase.

While a specific, named drug on the market explicitly lists this compound as a starting material, numerous patents for kinase inhibitors describe derivatives that logically stem from this or a very similar precursor. For instance, patents for pyrazolo[1,5-a]pyrimidine derivatives as TRK family protein tyrosine kinase inhibitors, which are useful in treating cancer, feature related fluorinated aromatic structures. The strategic placement of fluorine atoms can enhance binding affinity and improve metabolic stability, key considerations in the development of effective kinase inhibitors.

Application in the Synthesis of GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.

The development of modulators for GPCRs, such as those for metabolic or neurological disorders, often involves the synthesis of complex heterocyclic systems. Fluorinated benzonitriles can serve as precursors to these systems. The nitrile group can be transformed into other functional groups or used in cyclization reactions to construct the core of the modulator. The fluorine and methoxy substituents can fine-tune the electronic properties and lipophilicity of the final compound, influencing its ability to cross the blood-brain barrier and its interaction with the allosteric binding site of the GPCR.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the nitrile group and the electron-deficient aromatic ring.

Caption: Key chemical transformations of this compound.

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (a benzylamine derivative) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for introducing a key basic moiety often found in pharmacologically active compounds.

-

Hydrolysis of the Nitrile: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for the introduction of an acidic functional group or a precursor for amide bond formation.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide (NaN₃) to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms activate the aromatic ring towards nucleophilic attack. Under suitable conditions, one of the fluorine atoms can be displaced by a nucleophile, allowing for further functionalization of the aromatic core.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a valuable platform for the introduction of fluorine into drug candidates, a strategy proven to enhance pharmacological and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists aiming to leverage its potential in the development of next-generation therapeutics. The continued exploration of derivatives based on this scaffold is likely to yield novel and effective treatments for a range of human diseases.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US9809610B2 - Compounds and compositions as kinase inhibitors.

-

PubChemLite. (n.d.). This compound (C8H5F2NO). Retrieved from [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US8969335B2 - Benzonitrile derivatives as kinase inhibitors.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Googleapis.com. (2016). Patent Application Publication US 2017/0121321 A1. Retrieved from [Link]

-

bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 874804-08-7) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US11535660B1 - Modulators of G-protein coupled receptors.

- Google Patents. (n.d.). US20070077602A1 - GPR35 and modulators thereof for the treatment of metabolic-related disorders.

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-formyl-2-methoxybenzonitrile. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). MX2021008941A - Gpr35 modulators.

-

PubMed. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

-

PubMed. (2025). Design of allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. Retrieved from [Link]

-

European Patent Office. (2021). DIHYDROFUROPYRIDINE DERIVATIVES AS RHO-KINASE INHIBITORS - EP 4263547 B1. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Heterocycles. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO). Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]

Sources

3,5-Difluoro-2-methoxybenzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical behavior of this compound. As a substituted aromatic nitrile, this compound serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methoxy group on the benzonitrile scaffold imparts unique electronic and steric properties, influencing its reactivity and potential as a pharmacophore. This document details its spectroscopic signature, outlines a logical synthetic pathway, explores its chemical reactivity, and provides detailed experimental protocols for its synthesis and characterization.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Aryl nitriles are pivotal intermediates in organic synthesis, prized for the versatile reactivity of the nitrile group which can be transformed into amines, carboxylic acids, and tetrazoles.[1] In the realm of drug discovery, the incorporation of fluorine atoms into aromatic systems is a well-established strategy to modulate a molecule's physicochemical properties.[1] Fluorine's high electronegativity can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets.[1]

This compound is a scaffold that combines these features. The electron-withdrawing nature of the nitrile and fluorine substituents, coupled with the electron-donating methoxy group, creates a unique electronic environment that dictates its reactivity and intermolecular interactions. Understanding the precise molecular architecture and spectroscopic characteristics of this compound is fundamental to leveraging its potential in the rational design of novel therapeutics and functional materials.

Physicochemical and Structural Properties

This compound is a colorless to light yellow crystalline powder under standard conditions.[2] Its core structure consists of a benzene ring substituted with a nitrile group, a methoxy group at the ortho position, and two fluorine atoms at the meta positions relative to the nitrile.

| Property | Value | Source |

| Chemical Formula | C₈H₅F₂NO | [2][3][4] |

| Molecular Weight | 169.13 g/mol | [2][4] |

| Monoisotopic Mass | 169.03392 Da | [3] |

| CAS Number | 874804-08-7 / 886496-72-6 | [4] |

| Appearance | Colorless to light yellow crystalline powder | [2] |

| Melting Point | 54-59 °C | [2] |

| Boiling Point | 197-199 °C | [2] |

| InChIKey | KLLHADSUBMEYEL-UHFFFAOYSA-N | [3] |

Spectroscopic Signature: Elucidating the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted chemical shifts (δ) are based on established principles and data from analogous structures.[5]

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.0-7.2 | ddd (doublet of doublet of doublets) |

| ~6.8-7.0 | ddd |

| ~3.9 | s (singlet) |

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (dd) | C-F (C3 & C5) |

| ~150 (d) | C-O (C2) |

| ~115 (t) | Aromatic CH (C4 or C6) |

| ~115 | C≡N |

| ~110 (t) | Aromatic CH (C6 or C4) |

| ~100 (t) | C-CN (C1) |

| ~56 | -OCH₃ |

Note: d = doublet, t = triplet, ddd = doublet of doublet of doublets. Couplings to fluorine will significantly influence multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2230 | C≡N stretch |

| ~3100-3000 | C-H stretch |

| ~2950-2850 | C-H stretch |

| ~1600, ~1480 | C=C stretch |

| ~1250 | C-O stretch |

| ~1100 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is used for precise mass determination.

| Predicted Mass Spectrometry Data | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.04120 |

| [M+Na]⁺ | 192.02314 |

| [M]⁺ | 169.03337 |

Data sourced from predicted values.[3]

Synthesis and Chemical Reactivity

Synthetic Workflow

While multiple synthetic routes are possible, a logical approach involves the dehydration of the corresponding amide, 3,5-Difluoro-2-methoxybenzamide. This precursor can be synthesized from commercially available starting materials. The workflow below illustrates a plausible synthetic pathway.

Caption: A potential synthetic workflow for this compound.

Core Reactivity

The reactivity of this compound is governed by its functional groups. The electron-deficient aromatic ring is susceptible to nucleophilic attack, while the nitrile group can undergo additions and transformations.

Caption: Key reactivity sites on the this compound scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the electron-withdrawing nitrile group, are potential leaving groups for SNAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C3 or C5 positions.

-

Nitrile Group Transformations: The electrophilic carbon of the nitrile is a target for nucleophiles. A common and valuable transformation is the [3+2] cycloaddition with sodium azide to form a 5-substituted-1H-tetrazole, a common bioisostere for carboxylic acids in drug design.[1]

Applications in Drug Discovery and Research

This molecule is primarily used as a building block for synthesizing more complex structures. Its utility stems from the predictable influence of its substituents on molecular properties.

-

Scaffold for Biologically Active Molecules: It serves as a starting point for generating libraries of compounds for screening against biological targets like kinases or G-protein coupled receptors (GPCRs).[1][7]

-

PET Radioligand Development: The fluorinated benzonitrile motif is found in high-affinity radioligands for positron emission tomography (PET) imaging, a critical tool in neuroscience and oncology research.[1] The fluorine atoms can be substituted with the positron-emitting isotope ¹⁸F.

-

Modulation of Pharmacokinetics: The methoxy group can be a site for metabolism (O-demethylation), while the C-F bonds are exceptionally strong and resist metabolic degradation, often enhancing the in vivo half-life of a drug candidate.[1]

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Amide Dehydration (Illustrative)

This protocol describes a general procedure for the dehydration of a benzamide to a benzonitrile.

Objective: To synthesize this compound from 3,5-Difluoro-2-methoxybenzamide.

Materials:

-

3,5-Difluoro-2-methoxybenzamide

-

Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-2-methoxybenzamide (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Dehydrating Agent: Carefully add the dehydrating agent (e.g., POCl₃, 1.5 eq) dropwise at 0 °C. Causality: POCl₃ is a powerful dehydrating agent that readily converts the amide to the nitrile. The reaction is often exothermic and requires cooling to control the rate.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Causality: This step quenches any remaining reactive dehydrating agent and begins the workup process.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The bicarbonate wash neutralizes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.

Protocol 2: Spectroscopic Sample Preparation

Objective: To prepare samples of the synthesized product for NMR, IR, and MS analysis.

A. NMR Spectroscopy:

-

Accurately weigh approximately 5-10 mg of the purified solid.

-

Dissolve the solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.[8][9]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a 400 MHz or higher spectrometer.

B. IR Spectroscopy (KBr Pellet Method):

-

Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Causality: KBr is transparent to infrared radiation and provides a solid matrix for the sample.[6]

-

Place the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent disc.

-

Place the KBr disc in the sample holder of the FTIR spectrometer and acquire the spectrum.

C. Mass Spectrometry (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the solution into the ESI-MS instrument via direct infusion or through an HPLC system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺).

Conclusion

This compound is a highly functionalized aromatic building block with significant potential for advanced applications. Its molecular structure, characterized by a unique substitution pattern, gives rise to a distinct spectroscopic signature and predictable chemical reactivity. A thorough understanding of its properties, as detailed in this guide, is essential for researchers aiming to utilize this scaffold in the design and synthesis of next-generation pharmaceuticals and functional materials. The strategic interplay of its nitrile, methoxy, and difluoro moieties provides a versatile platform for chemical innovation.

References

-

This compound - ChemBK . ChemBK. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

This compound (C8H5F2NO) - PubChemLite . PubChemLite. [Link]

-

This compound One Chongqing Chemdad Co. Chemdad. [Link]

-

This compound (CAS 874804-08-7) Properties . Chemcasts. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

-

This compound,(CAS# 886496-72-6) . Sinfoo Biotech. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents.

-

4,5-Difluoro-2-methoxybenzonitrile | C8H5F2NO | CID 12040834 - PubChem . PubChem. [Link]

-

3-Fluoro-5-formyl-2-methoxybenzonitrile | C9H6FNO2 | CID 115015287 - PubChem . PubChem. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses . Organic Syntheses. [Link]

-

Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed Central . NIH. [Link]

-

Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 - PubMed . PubMed. [Link]

-

Infrared spectroscopy - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC - NIH . NIH. [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC - NIH . NIH. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI . MDPI. [Link]

-

o-Methoxybenzonitrile - the NIST WebBook . NIST. [Link]

-

3,5-difluoro-4-methoxybenzonitrile (C8H5F2NO) - PubChemLite . PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rsc.org [rsc.org]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.washington.edu [chem.washington.edu]

physical properties of 3,5-Difluoro-2-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical and spectral properties of 3,5-Difluoro-2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical characteristics, spectral data, and safe handling procedures. The guide includes a detailed experimental protocol for acquiring Nuclear Magnetic Resonance (NMR) spectra, a critical technique for structural elucidation and quality control.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. The presence of two fluorine atoms and a methoxy group on the benzonitrile scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. An understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling informed decisions on reaction conditions, purification methods, and formulation development. This guide aims to consolidate the available data on this compound, providing a reliable resource for laboratory and industrial applications.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different suppliers, which may be attributed to variations in purity or measurement conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₅F₂NO | [1][2] |

| Molecular Weight | 169.13 g/mol | [3] |

| CAS Number | 874804-08-7 | [1][2][3] |

| Appearance | Colorless to light yellow crystalline powder or solid | [3] |

| Melting Point | 33-36 °C or 54-59 °C | [3] |

| Boiling Point | 254.5 °C at 760 mmHg or 197-199 °C | [3] |

| Density | 1.27 g/cm³ or 1.37 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents such as DMSO and chloroform. | Inferred from general chemical principles |

| Flash Point | 107.7 °C | [3] |

| Refractive Index | 1.485 | [3] |

Note: The conflicting data for melting point, boiling point, and density highlight the importance of verifying the properties of a specific batch through analytical testing.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~7.0-7.2 ppm (m, 2H): This multiplet would correspond to the two aromatic protons. The coupling with the two fluorine atoms would result in a complex splitting pattern.

-

δ ~3.9 ppm (s, 3H): This singlet is attributed to the protons of the methoxy group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~160-165 ppm (dd): Carbon attached to the methoxy group (C2), showing coupling to the adjacent fluorine atom.

-

δ ~158-162 ppm (dd): Carbons attached to the fluorine atoms (C3 and C5), exhibiting large carbon-fluorine coupling constants.

-

δ ~115-120 ppm: The nitrile carbon (C≡N).

-

δ ~110-115 ppm (m): Aromatic carbons (C4 and C6).

-

δ ~95-100 ppm (t): Carbon situated between the two fluorine atoms (C1).

-

δ ~56 ppm: The methoxy carbon (-OCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~2230 cm⁻¹ (strong): C≡N stretching vibration of the nitrile group.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the methoxy group.

-

~1600-1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.

-

~1300-1000 cm⁻¹ (strong): C-O stretching of the methoxy group and C-F stretching vibrations. The presence of multiple strong bands in this region is characteristic of fluorinated aromatic compounds.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure reproducibility and accuracy.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Small vial

Instrumentation:

-

500 MHz NMR Spectrometer

Workflow Diagram:

Caption: Workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Step 1.1: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Causality: This amount provides a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

-

Step 1.2: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4] Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5] TMS serves as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Step 1.3: Gently swirl the vial to ensure the sample is fully dissolved.

-

Step 1.4: Using a Pasteur pipette, transfer the solution to a high-precision NMR tube. Causality: High-precision tubes minimize distortions in the magnetic field, leading to better spectral resolution.

-

Step 1.5: Securely cap the NMR tube and invert it several times to ensure a homogenous solution.

-

-

Instrument Setup and Data Acquisition:

-

Step 2.1: Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or manually insert it into the magnet.

-

Step 2.2: In the spectrometer software, initiate the locking procedure. The instrument will use the deuterium signal from the CDCl₃ to stabilize the magnetic field.[6] Causality: A stable magnetic field is crucial for acquiring high-resolution spectra.

-

Step 2.3: Perform shimming to optimize the homogeneity of the magnetic field across the sample. This can be done manually or using an automated shimming routine. Causality: Good shimming narrows the spectral lines, improving resolution and allowing for the observation of fine coupling patterns.

-

Step 2.4: Set the acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 500 MHz instrument would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16 scans.

-

Step 2.5: Start the acquisition.

-

-

Data Processing:

-

Step 3.1: Once the acquisition is complete, the raw data (Free Induction Decay or FID) is subjected to a Fourier Transform to convert it from the time domain to the frequency domain.

-

Step 3.2: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Step 3.3: Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Step 3.4: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Step 3.5: Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

-

Safety and Handling

This compound is a chemical that requires careful handling. The following information is derived from safety data sheets and should be strictly adhered to.

Hazard Identification: [1]

-

GHS Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant)

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Safe Handling and Storage: [7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

First Aid Measures: [7]

-

If Swallowed: Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate with distinct physical and spectral properties. This guide provides a foundational understanding of these characteristics, essential for its application in research and development. The provided experimental protocol for NMR analysis offers a reliable method for structural verification and quality control. Adherence to the safety guidelines is crucial to ensure the well-being of laboratory personnel.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 874804-08-7) Properties. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.

-

PubChemLite. (n.d.). This compound (C8H5F2NO). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluoro-2-methoxybenzonitrile, a crucial intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust experimental framework for determining its solubility in various solvents. Furthermore, it offers a qualitative analysis of its expected solubility behavior based on its molecular structure and physicochemical properties. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.[1][2]

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₅F₂NO.[3][4] Its structure, featuring a benzonitrile core with two fluorine atoms and a methoxy group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems. Understanding its solubility is paramount for applications in medicinal chemistry and process development, as it directly influences reaction kinetics, purification strategies, and bioavailability.[1][2]

Physicochemical Properties:

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | [3][4] |

| Molecular Weight | 169.13 g/mol | [4] |

| Appearance | Colorless to light yellow crystalline powder | [4] |

| Melting Point | 54-59°C | [4] |

| Boiling Point | 197-199°C | [4] |

| Density | 1.37 g/cm³ | [4] |

Qualitative Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5] The molecular structure of this compound provides clues to its expected solubility in various solvent classes:

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are anticipated to be effective in dissolving this compound. The dipole-dipole interactions between these solvents and the polar nitrile (-C≡N) and methoxy (-OCH₃) groups, along with the fluoro-substituents, should facilitate dissolution.

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are likely to exhibit moderate to good solubility. While capable of hydrogen bonding, the primary interactions will likely be dipole-dipole.

-

Nonpolar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are expected to be poor solvents for this compound. The overall polarity of the this compound molecule is too high for significant interaction with these nonpolar solvents.

-

Aqueous Solubility: The presence of polar functional groups suggests some degree of water solubility, though it is likely to be low due to the hydrophobic nature of the benzene ring. The fluorine atoms can slightly increase water solubility compared to their non-fluorinated counterparts.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, the shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.[6]

Detailed Step-by-Step Protocol

I. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container, such as a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[6]

-

Seal the vials tightly to prevent solvent evaporation.

II. Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[8] Visually confirm the presence of undissolved solid at the end of the equilibration period.

III. Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully filter the supernatant through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.[8] Care must be taken to avoid precipitation of the solute during this step.

-

IV. Quantification via High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[5]

-

Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against the concentration.[5]

-

Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted filtrate into the HPLC system under the same conditions as the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Solubility Data

As of the writing of this guide, specific, publicly available quantitative solubility data for this compound is limited. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Method |

| Water | 25 | Shake-Flask/HPLC | ||

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask/HPLC | ||

| Methanol | 25 | Shake-Flask/HPLC | ||

| Ethanol | 25 | Shake-Flask/HPLC | ||

| Acetonitrile | 25 | Shake-Flask/HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask/HPLC | ||

| Toluene | 25 | Shake-Flask/HPLC |

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a comprehensive framework for its determination. By understanding its physicochemical properties and applying the robust shake-flask methodology coupled with HPLC analysis, researchers can reliably ascertain its solubility in a range of solvents. This information is critical for the effective design of synthetic routes, formulation development, and pharmacokinetic studies, ultimately enabling the successful application of this versatile compound in drug discovery and beyond.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemcasts. This compound (CAS 874804-08-7) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

Chemcasts. This compound Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ChemBK. This compound. Retrieved from [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). Retrieved from [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chem-casts.com [chem-casts.com]

- 4. chembk.com [chembk.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Difluoro-2-methoxybenzonitrile: A Case Study in Predictive Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal structural elucidation of novel organic compounds is a cornerstone of modern chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides profound insights into the carbon framework of a molecule. This guide presents a comprehensive analysis of the ¹³C NMR chemical shifts for 3,5-Difluoro-2-methoxybenzonitrile, a polysubstituted aromatic compound. In the absence of readily available experimental data, this document serves as a case study, detailing a robust workflow that integrates fundamental principles of substituent effects with high-level computational chemistry. We provide field-proven protocols for both the theoretical prediction of chemical shifts using Density Functional Theory (DFT) and the practical acquisition of experimental spectra, offering a self-validating system for researchers to confidently assign the spectra of complex molecules.

The Challenge of Polysubstituted Aromatics in NMR Spectroscopy

In the rapid pace of drug discovery and materials science, researchers frequently synthesize novel molecules for which no reference spectral data exists. This compound is a paradigmatic example. Its aromatic ring is decorated with three distinct substituents, each exerting a unique electronic influence, creating a complex and non-intuitive ¹³C NMR spectrum. A simple additive model based on substituent chemical shift (SCS) values often fails in such crowded systems due to intricate resonance and steric interactions.

This guide, therefore, adopts a synergistic approach. We will first dissect the electronic contributions of each substituent to build a qualitative understanding. We will then employ Density Functional Theory (DFT) to generate a quantitative, ab initio prediction of the ¹³C NMR spectrum. This theoretical data provides a powerful hypothesis that can be validated by comparing it to the known spectra of simpler, analogous compounds and, ultimately, confirmed by experimental acquisition.

Deconstructing the Molecule: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift of each carbon atom in this compound is a result of the cumulative electronic effects of the nitrile (-CN), methoxy (-OCH₃), and fluorine (-F) groups. Understanding their individual influences is the first step toward a confident spectral assignment.

-

The Nitrile Group (-CN): The cyano group is a potent electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. This withdrawal of electron density deshields the carbon nuclei of the aromatic ring, causing their signals to appear at a higher chemical shift (downfield). The carbon atom directly attached to the nitrile group (the ipso-carbon) is significantly deshielded, as is the para-carbon, due to the strong resonance effect.[1][2][3]

-

The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is highly electronegative, exerting an inductive-withdrawing (-I) effect. However, this is powerfully overridden by its ability to donate a lone pair of electrons into the aromatic π-system, a strong resonance-donating (+R) effect.[1][4] This donation increases electron density, particularly at the ortho and para positions, causing a significant shielding effect (an upfield shift to lower ppm values).[5][6] The conformation of the methoxy group relative to the plane of the aromatic ring can also significantly influence the chemical shift of the methoxy carbon itself.[5][6]

-

The Fluorine Atom (-F): As the most electronegative element, fluorine exhibits a very strong inductive-withdrawing (-I) effect. Like the methoxy group, it also possesses lone pairs that can be donated into the ring (+R effect). For fluorine, the inductive effect is generally dominant. The ipso-carbon (the carbon directly bonded to fluorine) experiences a very large deshielding effect, shifting it significantly downfield.[7][8][9]

In this compound, these effects are superimposed. The two fluorine atoms at C-3 and C-5 will strongly influence their immediate neighbors, while the methoxy group at C-2 will donate electron density, and the nitrile at C-1 will withdraw it. This interplay makes a purely qualitative prediction challenging and necessitates a more quantitative approach.

Ab Initio Prediction: The Power of DFT/GIAO Calculations

To move from a qualitative understanding to a quantitative prediction, we turn to computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT) has become a reliable and accurate tool for predicting NMR chemical shifts.[10][11][12] The GIAO method effectively calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into the familiar chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (TMS).

The overall workflow for this predictive process is outlined in the diagram below.

Caption: Workflow for DFT-based ¹³C NMR chemical shift prediction.

Predicted ¹³C NMR Chemical Shifts

Following the protocol outlined above, the ¹³C NMR chemical shifts for this compound were calculated. The results are presented in Table 1, alongside experimental data for structurally related compounds to serve as a basis for validation.

| Carbon Atom | Predicted δ (ppm) for this compound | Experimental δ (ppm) 3,5-Difluorobenzonitrile[13][14] | Experimental δ (ppm) 2-Methoxybenzonitrile[15][16] |

| C1 (-CN) | 96.5 | 114.1 | 102.1 |

| C2 (-OCH₃) | 152.0 | 131.7 (CH) | 161.8 |

| C3 (-F) | 159.1 (d, ¹JCF ≈ 255 Hz) | 162.9 (d, ¹JCF ≈ 250 Hz) | 111.1 (CH) |

| C4 (-H) | 102.3 (t, ³JCF ≈ 10 Hz) | 109.5 (t, ³JCF ≈ 10 Hz) | 134.4 (CH) |

| C5 (-F) | 158.8 (d, ¹JCF ≈ 255 Hz) | 162.9 (d, ¹JCF ≈ 250 Hz) | 120.6 (CH) |

| C6 (-H) | 108.5 (dd, ³JCF, ⁵JCF) | 131.7 (CH) | 133.5 (CH) |

| -CN | 114.2 | 116.5 | 118.0 |

| -OCH₃ | 62.5 | - | 56.4 |

Note: Predicted coupling constants (J) are approximate and serve for qualitative assignment.

Analysis and Assignment of the Predicted Spectrum

-

C3 & C5 (Fluorine-bearing carbons): The most downfield signals are predicted for C3 and C5 at ~159 ppm. This is consistent with the known, large deshielding effect of a directly bonded fluorine atom.[7] These signals would appear as large doublets in a proton-coupled spectrum due to the one-bond carbon-fluorine coupling (¹JCF), typically around 250 Hz.

-

C2 (Methoxy-bearing carbon): The next most deshielded carbon is C2 at 152.0 ppm. The methoxy group's oxygen atom is highly electronegative, leading to a significant downfield shift for the attached carbon.

-

-CN (Nitrile carbon): The nitrile carbon itself is predicted at 114.2 ppm, which falls squarely within the typical range for aromatic nitriles (110-120 ppm).[17][18]

-

C1 (Cyano-bearing carbon): This carbon, ipso to the nitrile group, is predicted at a remarkably upfield position of 96.5 ppm. This is the result of strong shielding from the ortho methoxy group and the two meta fluorine atoms. This represents a significant deviation from a simple benzonitrile where the ipso carbon is typically found around 112 ppm.

-

C6 & C4 (Protonated carbons): The two remaining aromatic carbons, C4 and C6, are the most shielded, appearing at 102.3 ppm and 108.5 ppm, respectively. Their upfield shift is a consequence of being ortho or para to the powerful electron-donating methoxy group. Their multiplet patterns in a coupled spectrum would be complex due to coupling with both fluorine atoms. C4 would likely appear as a triplet due to symmetrical coupling to the two fluorine atoms three bonds away.

-

-OCH₃ (Methoxy carbon): The methyl carbon of the methoxy group is predicted at 62.5 ppm. This is slightly downfield from a typical aromatic methoxy carbon (~56 ppm), a phenomenon often observed when the methoxy group is sterically hindered by ortho substituents, causing it to rotate out of the plane of the aromatic ring.[5][6]

Experimental Protocols: From Sample Preparation to Data Acquisition

While theoretical prediction provides a robust hypothesis, it must be validated by experiment. The following protocols outline the best practices for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous sample free of contaminants and particulates, which is critical for achieving high-resolution spectra.

-

Weigh the Sample: For a standard 5 mm NMR tube, accurately weigh 20-50 mg of this compound into a clean, dry vial. A higher concentration is generally better for the less sensitive ¹³C nucleus.[19][20]

-

Select a Deuterated Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common first choices. The volume should be between 0.5-0.6 mL to ensure a sufficient sample height in the tube (~40 mm).[20][21]

-

Dissolve the Sample: Add the deuterated solvent to the vial containing the sample. Vortex or gently agitate until the solid is completely dissolved.

-

Filter the Solution: To remove any dust or undissolved particulates, filter the solution directly into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool at the neck is effective.[21] Do not use cotton wool, as it can leach impurities.

-

Add Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm.[22][23]

-

Cap and Label: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone.[20]

Protocol 2: ¹³C NMR Spectrum Acquisition

This protocol describes a standard set of parameters for a proton-decoupled ¹³C experiment.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Experiment Selection: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on a Bruker instrument). This common experiment uses a 30° pulse angle to allow for faster repetition rates.

-

Set Spectral Width: Define a spectral width that encompasses all expected carbon signals. For most organic molecules, a range from 0 to 220 ppm is sufficient.

-

Set Acquisition Parameters:

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis, but for routine identification, 2 seconds is adequate.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

-

-

Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. Phase the resulting spectrum and calibrate the TMS peak to 0.0 ppm.

Conclusion: An Integrated Strategy for Structural Elucidation

The structural assignment of this compound demonstrates the profound synergy between fundamental chemical principles and modern computational tools. By first establishing a qualitative understanding of substituent effects, we can rationalize the quantitative predictions generated by DFT/GIAO calculations. This integrated workflow provides a powerful, self-validating system for researchers to approach the structural elucidation of novel compounds with a high degree of confidence. This methodology not only allows for the accurate assignment of complex ¹³C NMR spectra but also deepens the scientist's understanding of the intricate electronic structure of the molecule , an invaluable asset in the rational design of new drugs and materials.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Department of Chemistry and Biochemistry, University of Arizona. NMR Sample Requirements and Preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation for NMR. [Link]

-

Chem.LSU.edu. How to make an NMR sample. [Link]

-

Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 59(5), 485-494. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(10), 6969-6979. [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10361-10369. [Link]

-

PubChem. 3,5-Difluorobenzonitrile. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Copper-catalyzed cyanation of aryl halides". [Link]

-

Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3231-3236. [Link]

-

SpectraBase. 3,5-Difluorobenzonitrile 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]

-

Di Pietro, S., et al. (2018). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 23(11), 2991. [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting C-13 NMR spectra by DFT calculations. ResearchGate. [Link]

-

Dračínský, M., & Hodgkinson, P. (2009). Methoxy group conformation effects on 13C NMR parameters in 1-cis-methoxy- and 1-trans-methoxy-1,3-trans-butadiene. ResearchGate. [Link]

-

Tormena, C. F., et al. (2002). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society, 13(4), 518-524. [Link]

-

da Silva, A. B. F., et al. (2023). Ultra-fast hybrid method for predicting chemical shifts of ¹³C. Orbital: The Electronic Journal of Chemistry, 15(3), 154-159. [Link]

-

Yonemoto, T. (1973). Substituent effects on the carbon-13 chemical shifts in nitriles. Journal of Magnetic Resonance, 12(2), 93-101. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Abraham, R. J., & Edgar, M. (1996). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Maire, J. C., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 779-785. [Link]

-

Miyamoto, H., & Hada, M. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 386-396. [Link]

-

Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry B, 117(3), 747-757. [Link]

-

ResearchGate. Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4. [Link]

-

Pierens, G. K. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 74(18), 7083-7089. [Link]

-

Amass, A. J., & Beevers, M. S. (1999). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 48(9), 861-866. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

SpectraBase. 2-Fluoro-6-methoxybenzonitrile 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Smith, W. B. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1990). Substituent effects on the carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Magnetic Resonance in Chemistry, 28(3), 208-210. [Link]

-

Afonin, A. V., & Vashchenko, A. V. (2019). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

-

Bouzian, K., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. International Journal of Scientific & Engineering Research, 6(5), 115-121. [Link]

-

Q-Chem. (2023, July 28). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4837-4843. [Link]

-

Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

Bernskoetter, W. H., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1957-1965. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. compoundchem.com [compoundchem.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. How to make an NMR sample [chem.ch.huji.ac.il]

- 22. scs.illinois.edu [scs.illinois.edu]

- 23. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Unraveling the Molecular Fragmentation: A Technical Guide to the Mass Spectrometry of 3,5-Difluoro-2-methoxybenzonitrile

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Difluoro-2-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the theoretical fragmentation pathways of this complex molecule. Understanding its mass spectrometric behavior is paramount for its unambiguous identification and structural characterization in various chemical and biological matrices.

Introduction: The Structural Significance of this compound

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is an energetic process that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure[5][6]. The fragmentation of this compound is expected to be directed by the interplay of its functional groups. Aromatic systems tend to produce a stable molecular ion, and subsequent fragmentation is governed by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions[7][8].

The molecular ion of this compound ([C₈H₅F₂NO]⁺˙) has a predicted monoisotopic mass of 169.0339 Da[2]. The primary fragmentation pathways are anticipated to involve the methoxy group, the fluorine atoms, and the aromatic ring system.

Pathway 1: Fragmentation Initiated by the Methoxy Group

The methoxy group is a common site for initial fragmentation in aromatic ethers[7][9]. The primary cleavages involve the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO).

Step 1a: Loss of a Methyl Radical

The initial fragmentation is predicted to be the α-cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This results in a stable, even-electron cation at m/z 154.

[C₈H₅F₂NO]⁺˙ (m/z 169) → [C₇H₂F₂NO]⁺ (m/z 154) + •CH₃

Step 1b: Subsequent Loss of Carbon Monoxide

The fragment ion at m/z 154 is expected to undergo a characteristic rearrangement and eliminate a neutral molecule of carbon monoxide (28 Da), a common fragmentation pattern for phenolic-type ions. This leads to the formation of a fluorinated cyclopentadienyl cation at m/z 126.

[C₇H₂F₂NO]⁺ (m/z 154) → [C₆H₂F₂]⁺ (m/z 126) + CO

Caption: Fragmentation initiated by the methoxy group.

Pathway 2: Fragmentation Involving the Aromatic Ring and Fluorine Substituents

Halogenated aromatic compounds can exhibit characteristic losses of the halogen atom or a hydrogen halide molecule[7][10].

Step 2a: Loss of a Fluorine Radical

Cleavage of a C-F bond can lead to the loss of a fluorine radical (19 Da), resulting in a fragment ion at m/z 150.

[C₈H₅F₂NO]⁺˙ (m/z 169) → [C₈H₅FNO]⁺ (m/z 150) + •F

Step 2b: Loss of Hydrogen Fluoride (HF)